4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide is a complex organic compound that features a bipiperidine core with pyridinyl and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide linkage under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the desired purity and yield. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyridinyl group can be reduced to form piperidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and thiophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of the pyridinyl group can produce piperidines .
Scientific Research Applications
4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The pyridinyl and thiophenyl groups can interact with enzymes and receptors, modulating their activity. The bipiperidine core can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,5-di(pyridin-4-yl)thiophene: This compound shares the pyridinyl and thiophenyl groups but lacks the bipiperidine core.
1,1,2,2-tetra(pyridin-4-yl)ethene: This compound features multiple pyridinyl groups but has a different core structure.
Uniqueness
4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide is unique due to its bipiperidine core, which provides enhanced stability and binding properties compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-pyridin-4-yloxypiperidin-1-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-20(22-19-2-1-15-27-19)24-11-5-16(6-12-24)23-13-7-18(8-14-23)26-17-3-9-21-10-4-17/h1-4,9-10,15-16,18H,5-8,11-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIAQSHOYIBDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.